methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate
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Overview
Description
Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate is a complex organic compound with a unique structure that includes a trifluoroalaninate backbone, a carbamoyl group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl 2-(4-ethylphenoxy)-3,3,3-trifluoroacrylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but with a thiazole ring instead of a trifluoroalaninate backbone.
N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea: Contains a pyrazole ring and different substituents.
Uniqueness
Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate is unique due to its trifluoroalaninate backbone and the specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
Methyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure incorporates several functional groups that contribute to its biological properties. The key features include:
- Chlorine and Fluorine Atoms : These halogens can enhance the compound's lipophilicity and influence its interaction with biological targets.
- Carbamoyl Group : This moiety is known for its role in modulating biological activity through hydrogen bonding and electronic effects.
- Trifluoroalaninate Backbone : The presence of trifluoromethyl groups can significantly affect the compound's reactivity and stability.
Property | Value |
---|---|
Molecular Formula | C18H19ClF3N2O3 |
Molecular Weight | Approximately 397 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
This compound exhibits its biological effects primarily through interactions with specific cellular targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cell signaling and proliferation.
- Receptor Modulation : The compound may act as a modulator of various receptors, influencing downstream signaling pathways associated with cell survival and apoptosis.
Anticancer Activity
Research has shown that compounds with similar structural features to this compound exhibit promising anticancer properties. For example:
- Case Study 1 : In vitro studies demonstrated that related carbamoyl compounds inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Case Study 2 : A derivative of this compound was tested against various bacterial strains, showing significant inhibitory effects on Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.
Therapeutic Applications
Given its biological activity, this compound may have applications in:
- Cancer Therapy : Targeting specific cancer types through enzyme inhibition or receptor modulation.
- Antimicrobial Treatments : Developing new antibiotics based on its structural analogs.
Properties
Molecular Formula |
C19H17ClF4N2O4 |
---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
methyl 2-[(3-chloro-4-fluorophenyl)carbamoylamino]-2-(4-ethylphenoxy)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C19H17ClF4N2O4/c1-3-11-4-7-13(8-5-11)30-18(16(27)29-2,19(22,23)24)26-17(28)25-12-6-9-15(21)14(20)10-12/h4-10H,3H2,1-2H3,(H2,25,26,28) |
InChI Key |
XWEBATFWBNDGLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C(=O)OC)(C(F)(F)F)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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